molecular formula C22H19N5OS2 B11992185 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11992185
M. Wt: 433.6 g/mol
InChI Key: YCYBRBCOUDBWOB-OEAKJJBVSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thiophene moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the hydrazide group.

    Schiff Base Formation: Finally, the hydrazide is condensed with a thiophene aldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to an amine.

    Substitution: The triazole ring and thiophene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles and thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioactivity, which can be harnessed in drug design.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The Schiff base linkage may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene moiety, in particular, can enhance its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H19N5OS2

Molecular Weight

433.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H19N5OS2/c1-16-9-11-17(12-10-16)21-25-26-22(27(21)18-6-3-2-4-7-18)30-15-20(28)24-23-14-19-8-5-13-29-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+

InChI Key

YCYBRBCOUDBWOB-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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